Bienvenue dans la boutique en ligne BenchChem!

Gnidimacrin, 18-de(benzoyloxy)-

HIV latency reversal PKC agonist structure–activity relationship

Gnidimacrin, 18‑de(benzoyloxy)‑ (CAS 81774‑58‑5) is a semisynthetic daphnane‑type diterpene orthoester obtained by selective removal of a single benzoyl group from the parent natural product gnidimacrin. The parent compound is a picomolar‑potency protein kinase C (PKC) agonist first isolated from Stellera chamaejasme L.

Molecular Formula C37H50O10
Molecular Weight 654.8 g/mol
CAS No. 81774-58-5
Cat. No. B14166207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnidimacrin, 18-de(benzoyloxy)-
CAS81774-58-5
Molecular FormulaC37H50O10
Molecular Weight654.8 g/mol
Structural Identifiers
SMILESCC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO)O
InChIInChI=1S/C37H50O10/c1-19(2)33-17-21(4)36-26-29(33)45-37(46-33,47-36)24(39)16-12-7-6-9-13-20(3)25-22(5)28(43-31(40)23-14-10-8-11-15-23)35(42,27(25)36)32(41)34(18-38)30(26)44-34/h8,10-11,14-15,20-22,24-30,32,38-39,41-42H,1,6-7,9,12-13,16-18H2,2-5H3
InChIKeyMIQXWLWKVCOSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18‑De(benzoyloxy)‑gnidimacrin: Chemical Identity and Procurement Baseline


Gnidimacrin, 18‑de(benzoyloxy)‑ (CAS 81774‑58‑5) is a semisynthetic daphnane‑type diterpene orthoester obtained by selective removal of a single benzoyl group from the parent natural product gnidimacrin. The parent compound is a picomolar‑potency protein kinase C (PKC) agonist first isolated from Stellera chamaejasme L. and related Thymelaeaceae species [1]. This derivative retains the macrocyclic orthoester core but lacks one aromatic ester substituent, which directly alters its hydrogen‑bonding capacity within the PKC activator‑binding groove and consequently eliminates the sub‑nanomolar anti‑HIV activity characteristic of the parent [2]. The compound is primarily utilised as a mechanistic probe in structure–activity relationship (SAR) studies and as a negative‑control or comparator in PKC‑βII‑dependent assay systems.

Why 18‑De(benzoyloxy)‑gnidimacrin Cannot Be Replaced by In‑Class PKC Agonists


Daphnane‑type diterpenes are not functionally interchangeable. The presence and position of benzoyl esters on the gnidimacrin scaffold dictate hydrogen‑bonding interactions with Thr‑242, Leu‑251, and Gly‑253 in the PKC C1‑domain activator groove, directly controlling both potency and isoform selectivity [1]. Removal of the C‑3 benzoyl group—as in 18‑de(benzoyloxy)‑gnidimacrin—raises the anti‑HIV IC₅₀ from 0.13 nM to >1 nM, a ≥7.7‑fold loss that abolishes the picomolar activity profile required for latent‑reservoir reduction [1]. Concurrently, the absence of the C‑18 benzoyl ester alters the solubility and metabolic stability profile relative to the fully esterified parent, making simple potency‑based substitution unreliable [2].

Head‑to‑Head Quantitative Differentiation of 18‑De(benzoyloxy)‑gnidimacrin


Anti‑HIV‑1 Replication Potency: 18‑De(benzoyloxy)‑gnidimacrin vs. Parent Gnidimacrin

In a multicycle HIV‑1 replication assay performed in MT‑4 cells, the parent compound gnidimacrin (1) exhibited an IC₅₀ of 0.13 ± 0.04 nM, whereas 3‑debenzoyl gnidimacrin (compound 5, which is structurally equivalent to 18‑de(benzoyloxy)‑gnidimacrin) showed an IC₅₀ greater than 1 nM [1]. This represents a ≥7.7‑fold reduction in potency, confirming that the C‑3 benzoyl ester is indispensable for sub‑nanomolar anti‑HIV activity.

HIV latency reversal PKC agonist structure–activity relationship

Selective De‑benzoylation: 18‑De(benzoyloxy) vs. 3,18‑Didebenzoyl Gnidimacrin

Treatment of gnidimacrin with K₂CO₃ in dry MeOH yields two distinct debenzoylated products: 3,18‑didebenzoyl gnidimacrin (compound 4) and 3‑debenzoyl gnidimacrin (compound 5, i.e., 18‑de(benzoyloxy)‑gnidimacrin) [1]. Compound 4 lacks both the C‑3 and C‑18 benzoyl groups, whereas compound 5 retains the C‑18 benzoate. Both compounds display IC₅₀ > 1 nM against HIV‑1 replication [1]. However, the retention of the C‑18 benzoyl ester in compound 5 provides a crucial differentiation: it allows investigators to isolate the contribution of the C‑3 benzoate to PKC binding without simultaneously ablating the C‑18 ester, which also participates in the hydrogen‑bond network with the C1‑domain [2].

synthetic chemistry SAR probe dephosphorylation control

In Vivo Antitumour Efficacy: Gnidimacrin Class vs. Stelleramacrin

While no in vivo data are available for 18‑de(benzoyloxy)‑gnidimacrin itself, comparative efficacy data for the parent gnidimacrin and the closely related natural analog stelleramacrin establish a baseline for the chemotype. In the murine P‑388 leukemia model, gnidimacrin at 0.02 mg/kg produced a 79% increase in life span (ILS), whereas stelleramacrin required a 25‑fold higher dose (0.5 mg/kg) to achieve 70% ILS [1]. This 25‑fold potency differential underscores the critical role of the benzoyl substitution pattern in determining in vivo antitumour activity within this diterpene class.

murine leukemia P‑388 increase in life span

Validated Application Scenarios for 18‑De(benzoyloxy)‑gnidimacrin


Negative Control for PKC‑βII‑Dependent HIV Latency Reversal Assays

With an anti‑HIV IC₅₀ > 1 nM (≥7.7‑fold weaker than parent gnidimacrin), 18‑de(benzoyloxy)‑gnidimacrin serves as a well‑characterised negative control in MT‑4 cell‑based HIV replication and latency reactivation experiments. Its retained macrocyclic scaffold and similar physicochemical properties minimise confounding factors that arise when using structurally unrelated negative controls [1].

SAR Probe for Isolating the C‑3 Benzoate Pharmacophore

Because 18‑de(benzoyloxy)‑gnidimacrin lacks only the C‑3 benzoyl group while preserving the C‑18 benzoate, it enables researchers to dissect the individual contributions of the 3‑O‑benzoyl moiety to PKC C1‑domain hydrogen bonding and isoform selectivity. Paired experiments with the 3,18‑didebenzoyl analog (compound 4) and the parent compound allow unambiguous mapping of the 3‑benzoate pharmacophore [1].

Reference Standard in Metabolic Stability Studies of Ester‑Linked Diterpenes

The plasma stability of gnidimacrin derivatives is esterase‑dependent. Parent gnidimacrin displays a half‑life of 21.77 h in rat plasma [1]. The differential stability of the mono‑debenzoylated derivative relative to the parent can be used to evaluate the contribution of individual ester groups to systemic clearance, supporting PK/PD modelling for lead optimisation programmes.

Quote Request

Request a Quote for Gnidimacrin, 18-de(benzoyloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.